Grosshemin

Cytotoxicity Breast cancer Natural product isolation

Grosshemin (CAS 22489-66-3): polyfunctionalized guaianolide with four orthogonal reactive handles (exomethylene-γ-lactone, exocyclic double bond, hydroxyl, ketone carbonyl) enabling sequential derivatization inaccessible to argolide/estafiatin. Scalably sourced from Chartolepis intermedia at ~0.1% dry weight (>8 MT/year). Cytotoxic against A549, SK-OV-3, SK-MEL-2, HCT15; selective vs. 5-FU-resistant sarcoma 45. Validated antihistamine (grosshemine>azulene>austricine>ledol) and TCR inhibitor. Ideal SAR scaffold.

Molecular Formula C15H18O4
Molecular Weight 262.30 g/mol
CAS No. 22489-66-3
Cat. No. B1209560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGrosshemin
CAS22489-66-3
Synonymsgrosheimin
Molecular FormulaC15H18O4
Molecular Weight262.30 g/mol
Structural Identifiers
SMILESCC1C2C(CC1=O)C(=C)CC(C3C2OC(=O)C3=C)O
InChIInChI=1S/C15H18O4/c1-6-4-11(17)13-8(3)15(18)19-14(13)12-7(2)10(16)5-9(6)12/h7,9,11-14,17H,1,3-5H2,2H3/t7-,9+,11+,12+,13-,14-/m1/s1
InChIKeyYGMIBVIKXJJQQJ-MSOSQAFRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Grosshemin (CAS 22489-66-3) Procurement Baseline: A Guaiane-Type Sesquiterpene Lactone Sourced Primarily from Chartolepis intermedia


Grosshemin (syn. Grosheimin, Grosshemine, CAS 22489-66-3) is a polyfunctionalized guaiane-type sesquiterpene lactone characterized by an exomethylene-γ-lactone motif, an additional exocyclic double bond, a hydroxyl group, and a ketone carbonyl [1]. Unlike many in-class sesquiterpene lactones that occur as minor constituents in complex plant matrices, Grosshemin is obtainable at industrially relevant titers (approximately 0.1% dry weight) from Chartolepis intermedia Boiss., with harvest volumes exceeding 8 metric tons per year for pharmaceutical production [1]. This scalable sourcing from C. intermedia distinguishes Grosshemin from structural analogs such as cynaropicrin and arglabin, which derive from distinct botanical sources with divergent commercial extraction economics [2]. Grosshemin exhibits documented antiproliferative activity against multiple human tumor cell lines including A549 (lung), SK-OV-3 (ovarian), SK-MEL-2 (melanoma), and HCT15 (colorectal) .

Why Guaianolide-Class Substitution Is Not Viable for Grosshemin-Requiring Research and Development Programs


Sesquiterpene lactones within the guaianolide class are not functionally interchangeable. Grosshemin's unique polyfunctionalized scaffold—combining an exomethylene-γ-lactone Michael acceptor with a ketone carbonyl and hydroxyl group—enables orthogonal chemical modifications that are structurally inaccessible to analogs such as arglabin, argolide, or estafiatin, which lack one or more of these reactive handles [1]. Empirically, head-to-head cytotoxicity screening across 19 sesquiterpene γ-lactone samples demonstrated that argolide, grosheimin, and estafiatin exhibit distinct tumor cell line selectivity profiles, with only specific compounds showing meaningful activity against resistant sarcoma 45 (5-fluorouracil-resistant) and alveolar liver cancer PC-1 models [2]. Substituting Grosshemin with a generic guaianolide therefore risks both divergent biological outcomes and the loss of predictable chemical derivatization pathways essential for structure-activity relationship (SAR) campaigns [1].

Grosshemin Evidence Guide: Quantitative Differentiation Against Closest Analogs and Derivatives


Superior In Vitro Cytotoxic Potency of Grosshemin Relative to Co-Occurring Guaianolide Cynaropicrin in MCF-7 Breast Cancer Cells

Grosshemin demonstrated approximately 1.86-fold greater cytotoxic potency compared to cynaropicrin, a structurally related guaianolide frequently co-isolated from the same plant sources, when tested against the MCF-7 human breast adenocarcinoma cell line [1].

Cytotoxicity Breast cancer Natural product isolation

Grosshemin Exhibits Tumor Lineage-Specific Cytotoxic Selectivity Not Observed with Argolide or Estafiatin in a 19-Compound Screening Panel

In a systematic screening of 19 sesquiterpene γ-lactone samples across 10 tumor cell lines, Grosshemin (grosheimin) demonstrated selective cytotoxicity against specific resistant tumor models where argolide and estafiatin showed limited activity, particularly against 5-fluorouracil-resistant sarcoma 45 and alveolar liver cancer PC-1 cells [1]. The study authors explicitly noted that 'argolide, grosheimin, and estafiatin showed selectivity of their action on cells of 8 tumor lines' with distinct activity profiles for each compound [1].

Cytotoxicity Selectivity profiling Sarcoma Leukemia

Grosshemin Serves as a Versatile Scaffold for Bioactivity-Enhancing Derivatization, with Acetylated Adducts Demonstrating Potentiated Cytotoxicity Relative to Parent

Grosshemin's polyfunctionalized scaffold enables orthogonal chemical modifications that are structurally inaccessible to simpler guaianolide analogs. Acetylated adducts synthesized from Grosshemin displayed potentiated cytotoxic effect compared to the parent molecule against human colon adenocarcinoma cell lines Colo205 and Colo320, demonstrating that the parent compound serves as a tunable lead scaffold rather than merely a static bioactive entity [1]. This derivatization capacity is enabled by the presence of an exomethylene-γ-lactone motif, an exocyclic double bond, a hydroxyl group, and a ketone carbonyl—four distinct reactive handles that permit independent or sequential modification [2].

Chemical derivatization SAR Colon adenocarcinoma Michael addition

Grosshemin Demonstrates In Vivo Antitumor Efficacy Across Six Transplantable Tumor Models, Establishing Multi-Indication Potential Distinct from Narrow-Spectrum Analogs

Grosshemin and five of its new derivatives exhibited pronounced antitumor activity in in vivo experiments across six transplantable tumor strains: alveolar liver cancer, Pliss lymphosarcoma, Walker's carcinosarcoma, sarcoma 45, M-1 sarcoma, and P-388 leukemia [1]. This broad-spectrum in vivo validation contrasts with the narrower tumor model coverage typically reported for related guaianolides such as arglabin (primarily studied in specific solid tumors) and parthenolide (predominantly evaluated in hematologic malignancies) [2].

In vivo antitumor Xenograft models Sarcoma Leukemia Liver cancer

Superior Antihistamine Activity of Grosshemin Relative to Structurally Distinct Sesquiterpenoids in a Plant Microspore Screening Model

In a single-cell plant microspore model using Equisetum arvense (horsetail), Grosshemin (grosshemine) demonstrated the highest antihistamine activity among a panel of tested compounds, reducing histamine levels more effectively than azulene, austricine, ledol, gaillardine, inulicine, and desacetylinulicine, with the activity ranking established as: grosshemine > azulene > austricine > ledol [1].

Antihistamine Allergy Screening model Sesquiterpene lactone

Grosshemin and Related Sesquiterpene Lactones Inhibit T Cell Receptor Activation via Selective Inhibition of Initial Signaling Phases

Grosshemin (grosheimin), along with arglabin, agracin, parthenolide, and estafiatin, was identified as a selective inhibitor of initial phases of T cell receptor (TCR) activation [1]. The study demonstrated that these compounds inhibit Ca2+ mobilization and ERK1/2 phosphorylation in T cells, suggesting a class-level mechanism of immunomodulation that may be relevant for autoimmune and inflammatory disease research [1]. While this represents a shared class effect among several sesquiterpene lactones, the specific potency and selectivity ranking among these compounds within the study has not been fully detailed in available abstracts, necessitating direct comparative evaluation for applications requiring precise immunomodulatory potency differentiation.

Immunomodulation T cell receptor TCR activation Calcium mobilization

Grosshemin Procurement Application Scenarios: Where This Compound Delivers Demonstrated Value


Structure-Activity Relationship (SAR) Lead Optimization via Orthogonal Chemical Derivatization

Grosshemin's four distinct reactive functional groups—the exomethylene-γ-lactone Michael acceptor, exocyclic double bond, hydroxyl group, and ketone carbonyl—enable sequential or orthogonal modifications that are structurally inaccessible with simpler guaianolides such as argolide or estafiatin [1]. Acetylated adducts derived from Grosshemin demonstrate potentiated cytotoxicity against colon adenocarcinoma cell lines Colo205 and Colo320 relative to the parent compound, validating the scaffold's tunability for SAR campaigns [2]. Procurement of Grosshemin is therefore indicated for medicinal chemistry programs requiring a versatile guaianolide scaffold with documented derivatization pathways.

Multi-Indication Oncology Screening Against Drug-Resistant and Solid Tumor Models

Grosshemin has demonstrated in vitro cytotoxic selectivity against 5-fluorouracil-resistant sarcoma 45 and alveolar liver cancer PC-1 cells, distinguishing it from argolide and estafiatin which showed different selectivity profiles in the same 19-compound screening panel [1]. In vivo validation across six transplantable tumor models—alveolar liver cancer, Pliss lymphosarcoma, Walker's carcinosarcoma, sarcoma 45, M-1 sarcoma, and P-388 leukemia—provides a broad efficacy baseline for comparative oncology studies [2]. Investigators evaluating novel anticancer agents should consider Grosshemin as a reference compound when target indications include drug-resistant sarcomas or hepatocellular carcinoma models.

Natural Product Antihistamine Discovery and Benchmarking

In a validated plant microspore screening model for antihistamine activity, Grosshemin outperformed a panel of structurally diverse sesquiterpenoids including azulene, austricine, and ledol, establishing the rank order: grosshemine > azulene > austricine > ledol [1]. This documented superiority positions Grosshemin as a positive control compound for laboratories screening natural product libraries for anti-allergic or mast cell-stabilizing agents, or for validating novel antihistamine screening platforms.

T Cell Receptor Signaling and Immunomodulation Research

Grosshemin (grosheimin) belongs to a defined subset of sesquiterpene lactones—including arglabin, agracin, parthenolide, and estafiatin—that selectively inhibit initial phases of T cell receptor (TCR) activation, specifically suppressing Ca2+ mobilization and ERK1/2 phosphorylation in T cells [1]. This established immunomodulatory profile supports the procurement of Grosshemin for studies investigating TCR signaling pathways, autoimmune disease mechanisms, or as a reference compound in high-throughput screens targeting T cell activation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Grosshemin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.